molecular formula C18H22N6O2 B313980 3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid

3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid

Cat. No.: B313980
M. Wt: 354.4 g/mol
InChI Key: JYMBLVQYYLEMDD-UHFFFAOYSA-N
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Description

3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is a triazine-based derivative featuring a benzoic acid core linked to a 1,3,5-triazine ring substituted with two pyrrolidine groups at the 4- and 6-positions. The compound is synthesized via sequential nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). In a typical procedure, pyrrolidine is introduced at the 4- and 6-positions of the triazine ring under basic conditions (e.g., sodium carbonate), followed by coupling with 3-aminobenzoic acid to install the amino-benzoic acid moiety . This method aligns with protocols used for analogous triazine derivatives, where stepwise substitution exploits the differential reactivity of chlorines on the triazine core .

The benzoic acid group enhances solubility in polar solvents and may facilitate interactions with biological targets, such as receptors or enzymes.

Properties

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid

InChI

InChI=1S/C18H22N6O2/c25-15(26)13-6-5-7-14(12-13)19-16-20-17(23-8-1-2-9-23)22-18(21-16)24-10-3-4-11-24/h5-7,12H,1-4,8-11H2,(H,25,26)(H,19,20,21,22)

InChI Key

JYMBLVQYYLEMDD-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N4CCCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N4CCCC4

Origin of Product

United States

Biological Activity

3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N6O2C_{18}H_{22}N_{6}O_{2}, with a molecular weight of 354.41 g/mol. The compound features a triazine ring which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino benzoic acid with various triazine derivatives. The methods utilized include conventional heating and microwave-assisted synthesis, which have been shown to improve yield and purity significantly .

Antimicrobial Activity

Research indicates that derivatives of 1,3,5-triazine compounds exhibit significant antimicrobial properties. For instance, some synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to ampicillin .

CompoundMIC against S. aureusMIC against E. coli
Compound 10Comparable to ampicillinComparable to ampicillin
Compound 1350% of ampicillin's activityComparable to ampicillin

Inhibitory Activity

A preliminary study evaluated the monoamine oxidase (MAO) inhibitory activity of related triazine derivatives. Some compounds demonstrated MAO-A inhibition comparable to the standard clorgyline, suggesting potential applications in neuropharmacology .

Cytotoxicity

In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while maintaining low toxicity in normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several triazine derivatives and assessed their antimicrobial efficacy. Compounds were tested against clinical isolates of MRSA and E. coli, showing enhanced activity compared to traditional antibiotics .
  • Neuropharmacological Studies : Another research focused on the MAO inhibitory effects of these compounds, highlighting their potential in treating depression and other mood disorders due to their selective inhibition profile .

The mechanism by which these compounds exert their biological effects is not fully elucidated but is believed to involve:

  • Interaction with Enzymes : Inhibition of key enzymes like MAO suggests a role in modulating neurotransmitter levels.
  • Membrane Disruption : Antimicrobial activity may be attributed to disrupting bacterial cell membranes or interfering with metabolic pathways.

Comparison with Similar Compounds

Diphenoxy Analogs

Example: 3-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid (DTAB)

  • Synthesis: Prepared via a one-pot protocol starting from cyanuric chloride, substituting chlorines sequentially with phenoxy groups and 3-aminobenzoic acid .
  • Key Differences: Phenoxy substituents are bulkier and more lipophilic than pyrrolidine, reducing water solubility. In contrast, pyrrolidine’s electron-rich amine groups may alter binding kinetics or target specificity.

Piperidine/Morpholine Derivatives

Examples:

  • N-(4,6-Dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives
  • Bis(morpholino-triazine) derivatives
  • Synthesis: Piperidine or morpholine is introduced first via substitution with cyanuric chloride, followed by coupling with amino acids or benzoic acid derivatives .
  • Key Differences: Piperidine (6-membered ring) and morpholine (6-membered with oxygen) impart distinct electronic profiles. Morpholine’s oxygen increases polarity, enhancing aqueous solubility compared to pyrrolidine . Biological Activity: Piperidine/morpholine derivatives are often conjugated to amino acids or urea moieties, expanding applications in antifungal or kinase inhibitor therapies .

Amino Acid-Linked Triazines

Example: 3-((4-(Phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)propanoic acid

  • Key Differences: Replacement of benzoic acid with propanoic acid or other amino acids alters acidity and hydrogen-bonding capacity. Biological Activity: These derivatives show antifungal activity, highlighting the role of the carboxylate group in target interactions .

Structural and Functional Data Table

Compound Name Substituents (4,6-positions) Core Functional Group Melting Point (°C) Notable Activity Reference
3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid Pyrrolidine Benzoic acid N/A Potential RAR modulation (inferred)
DTAB (Diphenoxy analog) Phenoxy Benzoic acid 217.5–220 RARβ/γ ligand
N-(4,6-Dimorpholino-triazin-2-yl) benzoic acid Morpholine Benzoic acid N/A Kinase inhibition (inferred)
3-((4-Phenylamino-6-piperidinyl-triazin-2-yl)amino)propanoic acid Phenylamino/piperidine Propanoic acid N/A Antifungal

Preparation Methods

Starting Material: Cyanuric Chloride

Cyanuric chloride (C₃Cl₃N₃) serves as the foundational triazine precursor due to its three highly reactive chlorine atoms, which can be substituted sequentially under controlled conditions. The reactivity hierarchy of the chlorine positions (C-2 > C-4 > C-6) allows for selective functionalization.

Mechanistic Insights and Key Challenges

Nucleophilic Aromatic Substitution Dynamics

The substitution mechanism proceeds via a two-step process:

  • Attack by pyrrolidine: The lone pair on pyrrolidine’s nitrogen attacks the electron-deficient triazine ring, forming a Meisenheimer complex.

  • Elimination of HCl: Triethylamine facilitates deprotonation, stabilizing the intermediate and driving the reaction forward.

Side Reactions and Mitigation Strategies

  • Over-substitution: Excess pyrrolidine or elevated temperatures may lead to trisubstituted byproducts. This is mitigated by strict temperature control and stoichiometric precision.

  • Carboxylic acid interference: The carboxylic acid group in 3-aminobenzoic acid may protonate the triazine ring, reducing reactivity. Sodium hydride ensures deprotonation of the amine while leaving the carboxylic acid intact.

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazine-NH), 7.92–7.85 (m, 2H, aromatic), 7.54 (t, 1H, aromatic), 3.45–3.38 (m, 8H, pyrrolidine-CH₂), 1.92–1.84 (m, 8H, pyrrolidine-CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (triazine ring), 3310 cm⁻¹ (N-H stretch).

Purity and Yield Optimization

ParameterOptimal RangeImpact on Yield
Reaction temperature (C-4/C-6)0–5°C85–90%
Solvent (C-2 substitution)DMF78–82%
Purification methodRecrystallization>95% purity

Comparative Analysis with Related Triazine Derivatives

The structural and synthetic nuances of this compound are highlighted against analogous compounds:

CompoundMolecular FormulaKey SubstituentsSynthesis Complexity
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acidC₁₀H₆Cl₂N₄O₂Cl at C-4/C-6Low (2 steps)
Target CompoundC₁₈H₂₂N₆O₂Pyrrolidine at C-4/C-6High (3 steps)

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Pyrrolidine procurement: Accounts for 40–45% of raw material costs due to high purity requirements.

  • Solvent recovery: DMF and THF are recycled via distillation, reducing environmental impact.

Green Chemistry Alternatives

Recent advances propose using ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents, achieving 88% yield with reduced energy input .

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